![molecular formula C18H18N2O4S B13938798 4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes both aromatic and thioxomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(1-Methylethoxy)benzoic acid with thioxomethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid: A closely related compound with a similar structure but different substituents.
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid derivatives: Various derivatives with modifications to the aromatic or thioxomethyl groups.
Uniqueness
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H18N2O4S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11(2)24-15-5-3-4-13(10-15)16(21)20-18(25)19-14-8-6-12(7-9-14)17(22)23/h3-11H,1-2H3,(H,22,23)(H2,19,20,21,25) |
Clé InChI |
SFKKTFRAFXTVAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


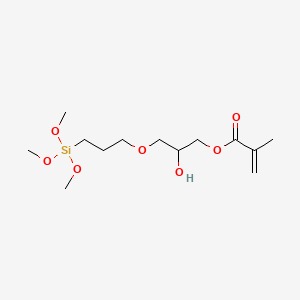
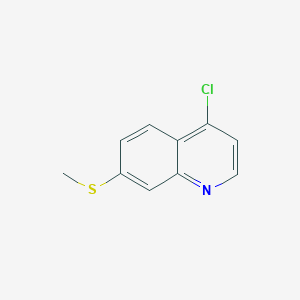
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
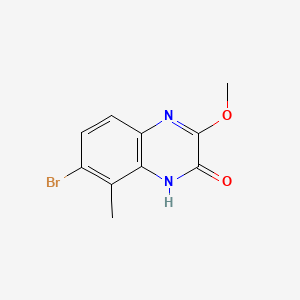
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
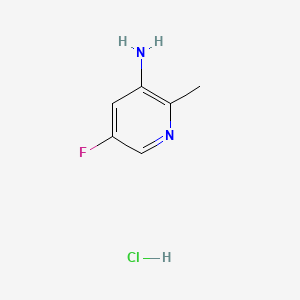

![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
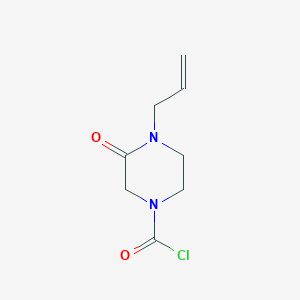
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
